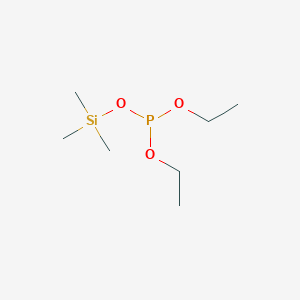
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the bromination of cyanuric acid. This can be achieved through the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where cyanuric acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazine ring.
Cycloaddition Reactions:
Scientific Research Applications
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The bromine atom plays a crucial role in enhancing the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-: A chlorinated derivative with similar reactivity but different physical properties.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its non-brominated and other halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution and cycloaddition reactions, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
15114-35-9 |
|---|---|
Molecular Formula |
C3H2BrN3O3 |
Molecular Weight |
207.97 g/mol |
IUPAC Name |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
InChI Key |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
Key on ui other cas no. |
15114-35-9 |
Synonyms |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)




![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)








